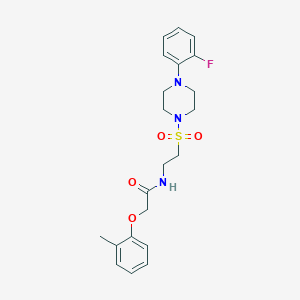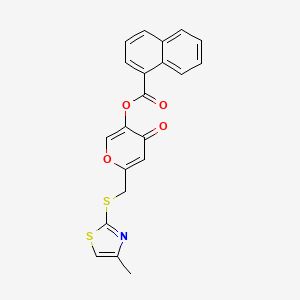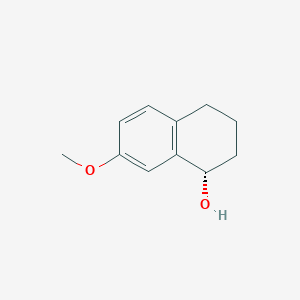![molecular formula C27H31N3O4S B2667219 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688053-71-6](/img/no-structure.png)
7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C27H31N3O4S and its molecular weight is 493.62. The purity is usually 95%.
BenchChem offers high-quality 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds similar to 7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one have demonstrated significant antibacterial properties. For instance, a study synthesized novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]quinazolines with potent antibacterial activities against various Gram-positive and Gram-negative bacteria (Nasr, Gineinah, & El-Bendary, 2003).
Anticancer Potential
A class of novel indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones was synthesized, exhibiting notable anticancer activity against breast and liver cancer cell lines (Gali et al., 2014). Another study reported the synthesis and biological activity of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives, revealing high anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Antihypertensive Agents
In the search for novel antihypertensive compounds, studies have synthesized similar quinazoline derivatives. A particular study synthesized compounds with antihypertensive activity but found no significant activity in the synthesized compounds (Chern et al., 1990).
Agricultural Applications
Quinazolin-4-one derivatives were found effective as agricultural bactericides against plant pathogens like Xanthomonas oryzae pv. oryzae (Du et al., 2018).
Antioxidant Properties
A series of 2,3-disubstituted quinazoline-4(3H)-ones exhibited potent antibacterial activities and significant antioxidant potential, showing profound antioxidant properties in certain compounds (Kumar et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzylpiperidin-1-amine with 6-oxohexanoic acid to form an amide intermediate. The intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride to form the desired compound.", "Starting Materials": [ "4-benzylpiperidin-1-amine", "6-oxohexanoic acid", "2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride", "Triethylamine", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-benzylpiperidin-1-amine is reacted with 6-oxohexanoic acid in the presence of triethylamine and dimethylformamide to form an amide intermediate.", "Step 2: The intermediate is then reacted with 2,3-dihydrobenzo[d][1,3]dioxole-5-carbonyl chloride in the presence of triethylamine and dimethylformamide to form the desired compound.", "Step 3: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "Step 4: The purified product is treated with a solution of sodium bicarbonate in water to remove any remaining acid impurities.", "Step 5: The aqueous layer is separated and the organic layer is washed with a solution of sodium chloride and water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to obtain the final product." ] } | |
CAS-Nummer |
688053-71-6 |
Produktname |
7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
Molekularformel |
C27H31N3O4S |
Molekulargewicht |
493.62 |
IUPAC-Name |
7-[6-(4-benzylpiperidin-1-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H31N3O4S/c31-25(29-13-10-20(11-14-29)15-19-7-3-1-4-8-19)9-5-2-6-12-30-26(32)21-16-23-24(34-18-33-23)17-22(21)28-27(30)35/h1,3-4,7-8,16-17,20H,2,5-6,9-15,18H2,(H,28,35) |
InChI-Schlüssel |
NRZXEACWRUFHIY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2667141.png)
methanamine](/img/structure/B2667142.png)



![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)
![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)
![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)


